![molecular formula C16H17FN2O3S B5796579 2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)

2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

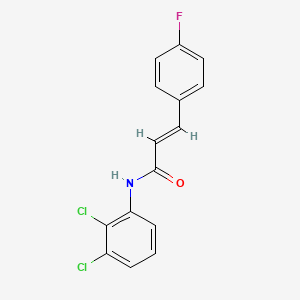

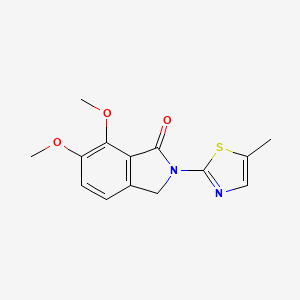

“2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide” is a chemical compound with the molecular formula C16H17FN2O3S. It has an average mass of 336.381 Da and a Monoisotopic mass of 336.094391 Da .

Molecular Structure Analysis

The molecular structure of “2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide” consists of a benzamide core with a sulfonyl group attached to the benzene ring. The sulfonyl group is further substituted with a fluorophenyl group .Scientific Research Applications

Organic Synthesis

The compound “Enamine_001530” has been used in various organic synthesis processes . It has been involved in the copper-mediated cyanodifluoromethylation of (hetero)aryl iodides and activated (hetero)aryl bromides .

Protection of Hydroxyl Groups

The compound “2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide” has been used as a protecting group for hydroxyl groups in carbohydrate chemistry . It has been used to protect 4-fluorobenzyl alcohol in high yield .

Cell Culture Media

The compound “HMS1398F12” is related to DMEM/F-12, a widely used basal medium for supporting the growth of many different mammalian cells . It allows the culture of mammalian cells with reduced Fetal Bovine Serum (FBS) supplementation .

Nuclear Fission Research

The compound “Oprea1_209547” has been used in nuclear fission research . Fast proton-induced fission of 238U has been investigated using this compound .

Ecosystem Research

The compound “Oprea1_209547” has also been associated with ecosystem research . The OPERAs research aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

Asymmetric Organocatalysis

Enamine and iminium ion–mediated organocatalysis, which could potentially involve “Enamine_001530”, has been awarded the Nobel Prize in Chemistry 2021 . This field has significant implications for the development of new drugs and materials .

properties

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c1-11(2)18-16(20)14-5-3-4-6-15(14)19-23(21,22)13-9-7-12(17)8-10-13/h3-11,19H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVCRPAHBGKRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-fluorophenyl)sulfonyl]amino}-N-(propan-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)

![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)

![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)

![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)

![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)